molecular formula C13H10BrNO B8012401 (2-Amino-3-bromophenyl)(phenyl)methanone

(2-Amino-3-bromophenyl)(phenyl)methanone

Cat. No.: B8012401
M. Wt: 276.13 g/mol
InChI Key: RUSKHLGGXZTJFK-UHFFFAOYSA-N
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Description

(2-Amino-3-bromophenyl)(phenyl)methanone is an organic compound that belongs to the class of aryl ketones It is characterized by the presence of an amino group, a bromine atom, and a phenyl group attached to a central methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of benzophenone derivatives using bromine in the presence of a solvent like dichloromethane at low temperatures . The resulting brominated product is then subjected to amination reactions to introduce the amino group .

Industrial Production Methods

Industrial production of (2-Amino-3-bromophenyl)(phenyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-bromophenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2-Amino-3-bromophenyl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Amino-3-bromophenyl)(phenyl)methanone involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3-Bromophenyl)(phenyl)methanone: Similar structure but lacks the amino group.

    (2-Bromo-phenyl)-phenyl-methanone: Similar structure but with the bromine atom in a different position.

    (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of a phenyl group.

Uniqueness

(2-Amino-3-bromophenyl)(phenyl)methanone is unique due to the presence of both an amino group and a bromine atom on the aromatic ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The specific positioning of these groups also influences the compound’s physical and chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(2-amino-3-bromophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSKHLGGXZTJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676789
Record name (2-Amino-3-bromophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808760-02-3
Record name (2-Amino-3-bromophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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